molecular formula C8H10BBrO3 B14767957 (4-Bromo-2-methoxy-6-methylphenyl)boronic acid

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid

Katalognummer: B14767957
Molekulargewicht: 244.88 g/mol
InChI-Schlüssel: NPWHKBDOYGTATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains methoxy and methyl substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)boronic acid typically involves the bromination of 2-methoxy-6-methylphenylboronic acid. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromo-2-methoxy-6-methylphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and selectivity in various chemical reactions. The combination of these substituents makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Eigenschaften

Molekularformel

C8H10BBrO3

Molekulargewicht

244.88 g/mol

IUPAC-Name

(4-bromo-2-methoxy-6-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3

InChI-Schlüssel

NPWHKBDOYGTATG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1C)Br)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.